![molecular formula C11H11N3O2 B1465692 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1247378-82-0](/img/structure/B1465692.png)
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Agent
This compound has been explored for its potential as an antimicrobial agent. The pyridin-3-yl moiety, when incorporated into certain structures like imidazoles, has shown effectiveness against a range of microbial strains. For instance, derivatives of this compound have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, using reference drugs like ciprofloxacin for comparison .
Cancer Research
In the realm of oncology, compounds with the pyridin-3-yl and pyrazole structures have been utilized in the synthesis of tyrosine kinase inhibitors. These inhibitors, such as nilotinib and imatinib, are crucial in the treatment of certain types of cancer, including chronic myelogenous leukemia .
Future Directions
properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKSJUOYXYJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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